![molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2](/img/structure/B6522950.png)
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and sulfonation processes. Precise details of these methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide reveals its key functional groups. The pyrazole ring, sulfonamide group, and acetamide moiety contribute to its overall properties. Computational studies, spectroscopic analyses (such as NMR and IR), and X-ray crystallography have provided insights into its 3D arrangement and bond angles .
Chemical Reactions Analysis
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can participate in various chemical reactions. These include hydrolysis, amidation, and substitution reactions. Investigating its reactivity with different reagents and conditions is essential to understand its behavior in various environments .
Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the antileishmanial potential of pyrazole derivatives. Notably, some hydrazine-coupled pyrazoles, including our compound of interest, demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promise. These compounds significantly suppressed Plasmodium berghei infection in mice. Compound 15 achieved an impressive 90.4% suppression rate .
Synthesis of Pyrazolato Ligated Complexes
Researchers use N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide as a common reagent for preparing pyrazolato ligated complexes. These complexes find applications in coordination chemistry and catalysis .
Antifungal Activity
Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, derived from our compound, exhibit moderate antifungal activity. Compounds 6a, 6b, and 6c displayed over 50% inhibition against the fungus Gaeumannomyces zeae. These results outperformed commercial fungicides like carboxin and boscalid .
Multicomponent Synthesis Strategies
The pyrazole nucleus can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Researchers have explored these methods to create diverse pyrazole derivatives .
Molecular Docking Studies
Computational studies, such as molecular docking, provide insights into the interactions between N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide and biological targets. For example, compound 13’s better antileishmanial activity was justified through molecular docking studies on Lm-PTR1, complexed with Trimethoprim .
Mécanisme D'action
Mode of Action
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide exerts its anti-inflammatory effect mainly through the inhibition of COXs . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting COXs, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Furthermore, it has been found to inhibit TNF-α production, which is a key player in systemic inflammation .
Pharmacokinetics
It has been shown to have a significantin vivo anti-inflammatory efficacy .
Result of Action
The compound’s action results in a reduction of inflammation . It has been shown to have an in vivo anti-inflammatory efficacy of 83.1% when compared to diclofenac sodium (81.6%) . It also showed a better inhibition of LPS induced TNF-α production in mice .
Propriétés
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPAIAVFQLQPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

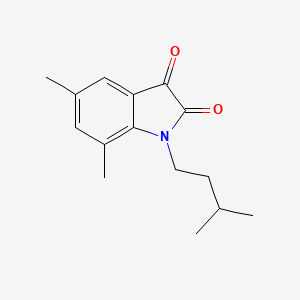
![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)

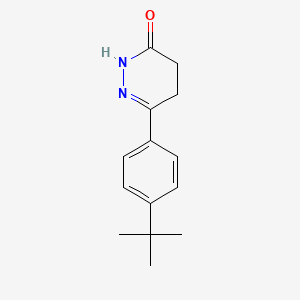
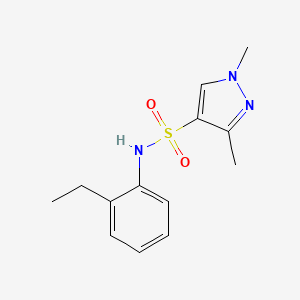

![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
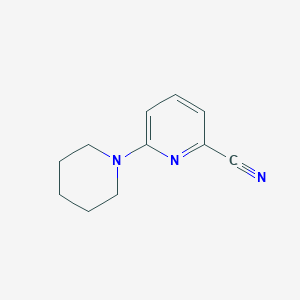
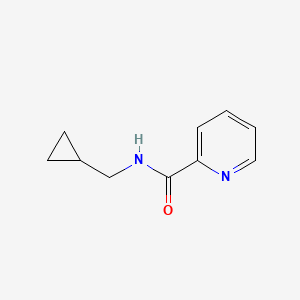
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)